molecular formula C7HF7O B1402250 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene CAS No. 1417566-63-2

1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1402250
CAS No.: 1417566-63-2
M. Wt: 234.07 g/mol
InChI Key: SMQXDAPQXHZSKH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by four fluorine atoms at the 1, 2, 4, and 5 positions and a trifluoromethoxy group (-OCF₃) at the 3 position.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7O/c8-2-1-3(9)5(11)6(4(2)10)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQXDAPQXHZSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

  • Introduction of the trifluoromethoxy group (-OCF3) onto a fluorinated benzene ring.
  • Selective fluorination or halogenation to achieve the tetrafluoro substitution pattern.

The trifluoromethoxy group is introduced either via nucleophilic substitution of a suitable precursor or by electrophilic trifluoromethoxylation using specialized reagents.

Preparation of Trifluoromethoxybenzene Intermediates

A common precursor is trifluoromethoxybenzene, which can be synthesized from trichloromethoxybenzene by fluorination with anhydrous hydrogen fluoride (HF) under autoclave conditions.

Typical procedure:

Step Reagents & Conditions Details
Starting material Trichloromethoxybenzene (265 g) Charged in SS 316 autoclave
Fluorination Anhydrous HF (252 g), 80°C, 4–6 hours, 30–35 kg/cm² pressure Conversion to trifluoromethoxybenzene
Workup Venting HCl and HF, nitrogen purging, distillation Isolation of pure trifluoromethoxybenzene (approx. 120 g yield)

This fluorination step replaces chlorine atoms with fluorine, yielding trifluoromethoxybenzene with hydrochloric acid as a by-product.

Nitration and Subsequent Functional Group Transformations

To introduce substituents that allow further functionalization towards the tetrafluoro-trifluoromethoxybenzene, nitration of trifluoromethoxybenzene is performed:

Step Reagents & Conditions Outcome
Nitration Concentrated H2SO4 (174.24 g) + HNO3 (58.24 g), 0–35°C, 1–2 hours Mixture of ortho- and para-nitro trifluoromethoxybenzene isomers (para isomer ~90%)
Workup Extraction with dichloromethane (DCM), solvent evaporation Isolation of nitro-substituted trifluoromethoxybenzene

This nitration step is critical for further substitution or reduction steps leading to the tetrafluoro substitution pattern.

Halogenation and Substitution Reactions

The tetrafluoro substitution on the benzene ring can be achieved via halogenation followed by nucleophilic substitution:

  • Starting from 1-chloro-2,3,5,6-tetrafluorobenzene, reaction with trifluoromethanol in the presence of catalysts leads to substitution of chlorine by the trifluoromethoxy group.
  • Controlled temperatures and solvent systems facilitate this substitution, optimizing yield and selectivity.

This method is industrially favored for its efficiency and scalability.

Electrophilic Trifluoromethoxylation Using Novel Reagents

Recent advances involve the use of bench-stable electrophilic trifluoromethoxylating agents such as trifluoromethyl nonaflate (TFNf) and dibenzothiophenium triflates. These reagents enable direct trifluoromethoxylation of aromatic substrates under mild conditions:

Reagent Preparation Reaction Conditions Yield
Trifluoromethyl nonaflate (TFNf) Thermolysis of S-(trifluoromethyl)dibenzothiophenium nonaflate Room temperature to 65°C, 2–48 hours, in mixed solvents (CH3CN/DME) High isolated yields (up to 82%)
2,8-bis(trifluoromethoxy)dibenzothiophenium triflate FeCl3-catalyzed homo coupling of trifluoromethoxyphenylmagnesium bromide Room temperature, purification by distillation 79% yield

These reagents allow efficient trifluoromethoxylation with high selectivity and operational simplicity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Fluorination of trichloromethoxybenzene Trichloromethoxybenzene Anhydrous HF 80°C, 4–6 h, high pressure ~45% (isolated pure) Requires autoclave, corrosive reagents
Nitration of trifluoromethoxybenzene Trifluoromethoxybenzene H2SO4 + HNO3 0–35°C, 2 h High para-isomer selectivity (~90%) Mixture of isomers, requires separation
Halogenation and substitution 1-chloro-2,3,5,6-tetrafluorobenzene Trifluoromethanol, catalyst Controlled temp, solvent Industrial scale Efficient for large-scale production
Electrophilic trifluoromethoxylation Aromatic triflates Trifluoromethyl nonaflate (TFNf) RT to 65°C, 2–48 h Up to 82% Bench-stable reagents, mild conditions
FeCl3-catalyzed homo coupling 3-(trifluoromethoxy)bromobenzene FeCl3, Grignard reagent RT, distillation 79% Useful for related bis(trifluoromethoxy) compounds

Research Findings and Analysis

  • The fluorination of chloromethoxybenzene derivatives using anhydrous HF is a classical but hazardous method requiring specialized equipment due to high pressure and corrosive conditions. It provides a reliable route to trifluoromethoxybenzene intermediates but with moderate yields.
  • Nitration reactions are well-controlled to favor para-substitution, which is crucial for downstream functionalization steps. The use of dichloromethane as solvent facilitates product isolation.
  • Halogenation followed by nucleophilic substitution using trifluoromethanol is industrially relevant, offering scalability and cleaner reaction profiles.
  • The development of electrophilic trifluoromethoxylating reagents such as trifluoromethyl nonaflate represents a significant advancement, enabling direct and selective trifluoromethoxylation under mild conditions with high yields and operational safety.
  • FeCl3-catalyzed coupling reactions provide an efficient synthetic route for related trifluoromethoxy-substituted aromatic compounds, indicating potential for expanding the methodology to tetrafluoro derivatives.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its electron-withdrawing groups, which influence the reactivity of the benzene ring. The fluorine atoms and trifluoromethoxy group can stabilize negative charges and enhance the compound’s electrophilic properties, making it reactive in various chemical transformations .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene and Analogs

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Electronic Effects
This compound N/A C₇F₇O ~262 (estimated) -F (1,2,4,5), -OCF₃ (3) Strong electron-withdrawing (-OCF₃)
1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene 65093651-80-9 C₇F₇ 262.07 -F (1,2,4,5), -CF₃ (3) Very strong electron-withdrawing (-CF₃)
1,2,4,5-Tetrafluoro-3-methoxybenzene 2324-98-3 C₇H₄F₄O 196.10 -F (1,2,4,5), -OCH₃ (3) Electron-donating (-OCH₃)
1,2,4,5-Tetrafluorobenzene 327-54-8 C₆H₂F₄ 150.08 -F (1,2,4,5) Moderate electron-withdrawing (-F)
1,2,4,5-Tetrafluoro-3,6-diiodobenzene 392-57-4 C₆F₄I₂ 401.87 -F (1,2,4,5), -I (3,6) Bulky substituents (-I), polarizable

Key Observations:

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound is less electron-withdrawing than -CF₃ but offers improved hydrolytic stability compared to methoxy (-OCH₃) .
  • Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃): Replacing -OCH₃ with -OCF₃ enhances resistance to oxidative degradation while maintaining strong electron withdrawal .
  • Halogen Effects: The diiodo analog (392-57-4) exhibits significant steric bulk, making it suitable for cross-coupling reactions in materials synthesis .

Alkylation Reactions

  • 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene (65093651-80-9): Demonstrated 66% yield in chemoselective alkylation due to the strong electron-withdrawing -CF₃ group, which directs reactivity to specific ring positions .
  • 1,2,4,5-Tetrafluorobenzene (327-54-8): Widely used as a pharmaceutical intermediate, leveraging its balanced electronic profile for nucleophilic substitution .

Agrochemical and Pharmaceutical Intermediates

  • 1,2,4,5-Tetrafluoro-3-methoxybenzene (2324-98-3): The -OCH₃ group facilitates reactivity in SNAr (nucleophilic aromatic substitution) reactions, common in pesticide synthesis .

Biological Activity

1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene (CAS No. 1417566-63-2) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring multiple fluorine atoms and a trifluoromethoxy group, suggests potential biological activities that merit detailed exploration.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7H2F6O
  • Molecular Weight : 224.08 g/mol

Biological Activity

The biological activity of this compound is largely inferred from studies on related fluorinated compounds due to limited direct research on this specific compound. The following sections outline potential biological activities based on structural analogs and the presence of trifluoromethyl groups.

  • Electrophilic Properties : The presence of multiple fluorine atoms enhances the electrophilic character of the compound. This property can facilitate interactions with biological macromolecules such as proteins and nucleic acids .
  • Halogen Bonding : Compounds containing trifluoromethyl groups have been shown to participate in halogen bonding, which can influence their interaction with biological targets . This interaction may enhance binding affinity and selectivity towards specific receptors or enzymes.
  • Biochemical Pathways : Research indicates that similar compounds exhibit various biological activities including:
    • Antiviral effects
    • Anticancer properties
    • Anti-inflammatory actions .

Anticancer Activity

Research has identified that fluorinated compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance:

  • A study examining fluorinated derivatives demonstrated significant inhibition of the Mdm2 protein, a negative regulator of the p53 tumor suppressor pathway . This suggests that this compound may similarly influence tumor growth dynamics.

Antiviral Potential

Fluorinated compounds have been associated with antiviral properties. For example:

  • Trifluoromethyl-containing compounds have shown efficacy against various viral infections by disrupting viral replication mechanisms . Although specific studies on this compound are lacking, its structural similarities to known antiviral agents imply potential activity.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityMechanism
TrifluoromethylbenzeneAntiviralDisruption of viral replication
CF3-containing anticancer agentsAnticancerInhibition of Mdm2 protein
Fluorinated anti-inflammatory drugsAnti-inflammatoryModulation of inflammatory pathways

Q & A

Basic: What are the optimal synthetic routes for 1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene?

Methodological Answer:
Synthesis typically involves sequential halogenation and nucleophilic substitution. For example, fluorinated benzene precursors (e.g., 1,2,4,5-tetrafluorobenzene) can undergo trifluoromethoxylation using trifluoromethylating agents like silver trifluoromethoxide (AgOCHF3_3) under anhydrous conditions. Reaction optimization includes controlling temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity . Derivatives such as nitro or iodo analogs (e.g., 1,2,4,5-Tetrafluoro-3-nitrobenzene) are synthesized via nitration or halogen exchange, requiring careful monitoring of stoichiometry to avoid over-substitution .

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR is critical for identifying fluorine environments. For example, the trifluoromethoxy group (OCF3\text{OCF}_3) shows distinct shifts at δ -55 to -58 ppm, while aromatic fluorines exhibit deshielded peaks in δ -135 to -145 ppm .
  • Mass Spectrometry (GC-MS/LC-MS): High-resolution MS confirms molecular weight (e.g., C7_7HF7_7O, MW 230.04) and fragmentation patterns. Electron ionization (EI) at 70 eV helps identify stable intermediates .
  • X-ray Diffraction: Single-crystal XRD resolves regiochemistry, as seen in diiodo derivatives (e.g., 1,4-diiodotetrafluorobenzene, CAS 392-57-4), where iodine positions are confirmed via crystallographic data .

Advanced: How can computational chemistry elucidate reaction mechanisms involving this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates. For example, studies on oxidative degradation pathways (e.g., UV/PS or UV/sulfite systems) use Fukui indices to predict electrophilic/nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects from the OCF3\text{OCF}_3 group . Solvent effects are modeled using the Polarizable Continuum Model (PCM) to simulate reaction kinetics in aqueous or organic media .

Advanced: What factors influence the stability of this compound under oxidative or reductive conditions?

Methodological Answer:
Stability depends on substituent effects:

  • Oxidative Conditions (e.g., UV/PS): The electron-withdrawing OCF3\text{OCF}_3 group increases resistance to oxidation, but prolonged UV exposure cleaves C-F bonds, forming fluorinated carboxylic acids (e.g., CF3_3OCF2_2COOH) .
  • Reductive Conditions (e.g., UV/sulfite): Reductive defluorination occurs preferentially at ortho/para positions, with degradation rates influenced by pH (optimal at pH 10–12) and sulfite concentration (0.1–1.0 mM) .

Basic: What are common derivatives of this compound, and how are they synthesized?

Methodological Answer:

  • Nitro Derivatives: Nitration with fuming HNO3_3/H2_2SO4_4 at 0–5°C introduces nitro groups (e.g., 1,2,4,5-Tetrafluoro-3-nitrobenzene, CAS 650996-25-7), with regioselectivity controlled by steric hindrance .
  • Iodo Derivatives: Halogen exchange using KI/CuI in DMF at 150°C replaces fluorine with iodine (e.g., 1,4-diiodotetrafluorobenzene, CAS 392-57-4) .
  • Methoxy Analogs: Nucleophilic substitution with NaOCH3_3 in THF yields methoxy derivatives (e.g., 2,3,5,6-tetrafluoroanisole, CAS 2324-98-3) .

Advanced: How does the trifluoromethoxy group affect electronic properties and reactivity?

Methodological Answer:
The OCF3\text{OCF}_3 group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring. Hammett constants (σm_m ≈ 0.52) predict meta-directing behavior in electrophilic substitution. This effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack, as seen in Diels-Alder reactions with electron-rich dienes . Computational studies show that OCF3\text{OCF}_3 increases C-F bond dissociation energy (BDE) by 10–15 kcal/mol compared to non-fluorinated analogs, impacting degradation kinetics .

Advanced: What challenges arise in achieving regioselective functionalization of this compound?

Methodological Answer:
Regioselectivity is hindered by:

  • Steric Effects: Bulky substituents (e.g., OCF3\text{OCF}_3) block para positions, favoring meta substitution in nitration or halogenation .
  • Electronic Effects: Electron-withdrawing groups direct electrophiles to meta positions, but competing pathways require catalysts (e.g., Pd/Cu for Suzuki coupling) to enhance selectivity .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states for para-substitution, while non-polar solvents favor meta products .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Distillation: Fractional distillation under reduced pressure (e.g., 15–20 mmHg) isolates low-boiling derivatives (e.g., bp 153–155°C for 1-bromo-4-(trifluoromethoxy)benzene) .
  • Recrystallization: Hexane/ethyl acetate mixtures recrystallize nitro or iodo derivatives, achieving >95% purity (HPLC) .
  • Column Chromatography: Silica gel with hexane/EtOAc (9:1) separates isomers, monitored by TLC (Rf_f 0.3–0.5) .

Advanced: How is this compound utilized in synthesizing pharmaceutical intermediates?

Methodological Answer:
The OCF3\text{OCF}_3 group enhances metabolic stability in drug candidates. For example, it is a key intermediate in aprepitant analogs (CAS 1148113-53-4), where stereochemistry is controlled via chiral catalysts (e.g., (R,R)-BINAP) in asymmetric hydrogenation . Coupling reactions (e.g., Buchwald-Hartwig amination) introduce amine functionalities, requiring Pd0^0/Xantphos catalysts and microwave-assisted heating (100°C, 30 min) .

Advanced: What are the environmental degradation pathways of this compound?

Methodological Answer:

  • Oxidative Degradation: UV/peroxydisulfate (UV/PS) generates sulfate radicals (SO4\text{SO}_4^{−\cdot}), cleaving C-F bonds to form shorter-chain perfluoroalkyl acids (PFAAs) .
  • Reductive Degradation: UV/sulfite systems (HSO3\text{HSO}_3^−) produce hydrated electrons (eaqe_{aq}^-), reducing C-F bonds to C-H, with defluorination efficiency >70% under optimal conditions .
  • Byproduct Analysis: LC-QTOF-MS identifies intermediates like 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid (CAS 377-73-1), requiring toxicity assessments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene
Reactant of Route 2
1,2,4,5-Tetrafluoro-3-(trifluoromethoxy)benzene

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